2-Cyclopentylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEKSKQMOBLXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164875 | |

| Record name | 2-Cyclopentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1518-84-9 | |

| Record name | 2-Cyclopentylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopentylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1518-84-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclopentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopentylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOPENTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8GB7MQJ8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Cyclopentylphenol chemical properties and structure

An In-depth Technical Guide to 2-Cyclopentylphenol: Chemical Properties and Structure

Introduction

This compound is an organic chemical compound classified as a member of the phenols.[1] It is characterized by a phenol ring substituted with a cyclopentyl group at the ortho position. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably the antihypertensive drug (S)-penbutolol.[2] This technical guide provides a comprehensive overview of its chemical properties, structure, spectral information, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Chemical Structure

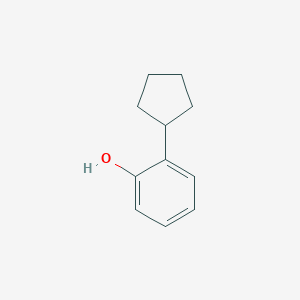

The molecular structure of this compound consists of a cyclopentane ring attached to a phenol molecule at the second carbon position of the benzene ring.

Caption: 2D chemical structure of this compound.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. The data is compiled from various chemical databases and suppliers.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1518-84-9 | [1] |

| EC Number | 216-179-5 | [1] |

| Molecular Formula | C₁₁H₁₄O | [1][3] |

| Molecular Weight | 162.23 g/mol | [1] |

| Monoisotopic Mass | 162.104465066 Da | [1] |

| Form | Solid | |

| Assay | 95% (Technical Grade) |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 34-35 °C | [2] |

| Boiling Point | 148-150 °C at 18 mmHg | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| Refractive Index (n20/D) | 1.555 | [2] |

| XlogP | 3.6 | [1] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Protons on the carbon adjacent to the hydroxyl group are deshielded and appear in the 3.4-4.5 ppm range.[5] The hydroxyl proton itself often appears as a broad singlet between 2.0 and 2.5 ppm, though its position can vary.[6] Aromatic protons are expected in the 7-8 ppm region.[6]

-

¹³C NMR: Carbon atoms bonded to the electron-withdrawing hydroxyl group are deshielded and typically absorb in the 50 to 80 δ range in the ¹³C NMR spectrum.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands.[1]

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3300-3600 cm⁻¹ due to the hydroxyl group.[5] For phenols specifically, this stretch appears around 3500 cm⁻¹.[5]

-

C-O Stretch: A strong absorption near 1000-1050 cm⁻¹ corresponds to the C-O stretching vibration.[5][6]

-

C-H Stretch (Aromatic): Peaks for aromatic C-H stretching are typically observed just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): C-H stretching vibrations from the cyclopentyl group are expected around 2900 cm⁻¹.[7]

-

Aromatic C=C Bends: Bands characteristic of the aromatic ring are found in the 1500-1600 cm⁻¹ region.[5]

Mass Spectrometry

Mass spectrometry of phenols and alcohols typically shows fragmentation patterns involving alpha cleavage and dehydration.[5]

-

Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 162).

-

Alpha Cleavage: This involves the breaking of a C-C bond adjacent to the hydroxyl group.

-

Dehydration: The loss of a water molecule (H₂O) can lead to a fragment ion at m/z = 144.

Experimental Protocols

Synthesis of this compound

A general representation of this synthesis is as follows:

-

Reactants: Phenol and Cyclopentanol.

-

Catalyst: Acid catalyst (e.g., Montmorillonite K10, H₂SO₄).[4][8]

-

General Procedure: Phenol is reacted with cyclopentanol in the presence of an acid catalyst. The reaction mixture is heated to drive the Friedel-Crafts alkylation reaction. The regioselectivity (ortho vs. para substitution) can be influenced by the choice of catalyst and reaction conditions. Purification of the resulting product mixture (containing this compound and 4-cyclopentylphenol) is typically achieved through distillation or column chromatography.

Use in Downstream Synthesis: (S)-Penbutolol

This compound is a key starting material for the synthesis of the antihypertensive drug (S)-penbutolol via Sharpless asymmetric dihydroxylation.[2]

Caption: Synthetic workflow from this compound to (S)-Penbutolol.

Safety and Handling

This compound is associated with several hazards and requires careful handling.[1][4]

GHS Hazard Classification

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

-

Hazard Classifications: Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation).[1][4]

Precautionary Measures and PPE

-

Handling: Use only in a well-ventilated area.[9] Avoid breathing dust, fumes, or vapors.[9][10] Avoid contact with skin and eyes.[10] All equipment used when handling the product must be grounded to prevent static discharge.[9][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or eyeshields, and a dust mask (e.g., type N95).[4]

-

Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers.[11] Keep away from heat, sparks, and open flames.[11]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[9]

References

- 1. This compound | C11H14O | CID 80285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1518-84-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2-环戊基苯酚 technical grade, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Cyclopentylphenol (CAS: 1518-84-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclopentylphenol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, spectral data, synthesis protocols, and its primary application in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature with a faint phenolic odor.[1][2][3] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 1518-84-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₄O | [1][4][5] |

| Molecular Weight | 162.23 g/mol | [1][4][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | o-Cyclopentylphenol, Phenol, 2-cyclopentyl- | [4][5] |

| Appearance | Solid | [1][2] |

| Melting Point | 34-35 °C | [1][2][3] |

| Boiling Point | 148-150 °C at 18 mmHg | [1][2][3] |

| Refractive Index (n20/D) | 1.555 | [1][2][3] |

| Flash Point | 113 °C (closed cup) | [1][2] |

Spectral Data

The following tables summarize the key spectral data for the characterization of this compound.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Mass Spectrometry Data

| m/z | Relative Intensity | Fragmentation |

| 162 | Moderate | [M]⁺ (Molecular Ion) |

| 133 | High | [M - C₂H₅]⁺ |

| 107 | Moderate | [M - C₄H₇]⁺ |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

A regioselective synthesis of this compound can be achieved through the alkylation of phenol with cyclopentanol using Montmorillonite K10 clay as a catalyst. This method favors the formation of the ortho-substituted product.

Materials:

-

Phenol

-

Cyclopentanol

-

Montmorillonite K10 clay

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, combine phenol and cyclopentanol in a 1:1.2 molar ratio.

-

Add Montmorillonite K10 clay to the mixture (approximately 20% by weight of phenol).

-

Heat the solvent-free reaction mixture to 120°C with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and filter to remove the clay catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Applications in Drug Development

The primary application of this compound is as a key starting material in the synthesis of the antihypertensive drug, (S)-penbutolol.[1][2][3] Penbutolol is a non-selective beta-adrenergic receptor blocker.

Synthesis of (S)-penbutolol from this compound

The synthesis of (S)-penbutolol from this compound involves several steps, including O-alkylation and subsequent reaction with tert-butylamine. A crucial step is the introduction of chirality, which can be achieved through methods like Sharpless asymmetric dihydroxylation.

Below is a generalized workflow for the synthesis of (S)-penbutolol from this compound.

Synthesis workflow of (S)-penbutolol.

Safety Information

This compound is classified as a warning-level hazard.[1][2][4] It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[1][2][4] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[1][2]

Conclusion

This compound (CAS 1518-84-9) is a valuable chemical intermediate, primarily utilized in the pharmaceutical industry for the synthesis of the beta-blocker (S)-penbutolol. This guide has provided a detailed overview of its chemical and physical properties, spectral data, a reliable synthesis protocol, and its key application. The provided information is intended to support researchers and professionals in their work with this compound.

References

physical properties of 2-Cyclopentylphenol (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of 2-Cyclopentylphenol

This technical guide provides a detailed overview of the key physical properties of this compound, with a specific focus on its melting and boiling points. This information is critical for researchers, scientists, and professionals involved in drug development and chemical synthesis, as these properties are fundamental to understanding the compound's behavior in various experimental and industrial settings.

Chemical Identity

This compound is an organic compound belonging to the phenol family, characterized by a hydroxyl group attached to a benzene ring, which is substituted with a cyclopentyl group at the ortho position.

-

IUPAC Name: this compound[1]

Physical Properties

The physical state and thermal behavior of this compound are defined by its melting and boiling points. These parameters are crucial for determining appropriate storage, handling, and reaction conditions.

Quantitative Data

The experimentally determined physical properties of this compound are summarized in the table below. These values are based on literature data.

| Physical Property | Value | Conditions |

| Melting Point | 34-35 °C | (lit.)[2][4] |

| Boiling Point | 148-150 °C | at 18 mmHg (lit.)[2][4] |

| Refractive Index | n20/D 1.555 | (lit.)[2][4] |

Experimental Protocols

The provided data for the melting and boiling points are cited from scientific literature ("lit."). Detailed experimental methodologies for these specific determinations were not available in the referenced sources. However, standard laboratory techniques for determining these properties are well-established:

-

Melting Point Determination: The melting point of a solid is typically determined using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point. The narrow range of 34-35 °C suggests a relatively pure substance.

-

Boiling Point Determination: The boiling point is determined by heating the liquid until its vapor pressure equals the surrounding atmospheric pressure. Since the boiling point is pressure-dependent, it is often measured under reduced pressure (vacuum) to prevent decomposition at higher temperatures. The reported boiling point of 148-150 °C was measured at a reduced pressure of 18 mmHg.[2][4] This value would be significantly higher at standard atmospheric pressure.

Physical State Transitions

The melting and boiling points dictate the physical state of this compound at different temperatures. The following diagram illustrates this relationship.

Caption: State transitions of this compound.

Applications in Research and Development

Understanding the physical properties of this compound is essential for its application in organic synthesis. For instance, it has been utilized in the synthesis of the antihypertensive drug (S)-penbutolol through Sharpless asymmetric dihydroxylation.[2][4] Knowledge of its melting and boiling points ensures that appropriate reaction temperatures and purification techniques, such as distillation, are employed.

References

- 1. This compound | C11H14O | CID 80285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1518-84-9 [chemicalbook.com]

- 3. This compound, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. This compound technical grade, 95 1518-84-9 [sigmaaldrich.com]

- 5. 1518-84-9|this compound|BLD Pharm [bldpharm.com]

Navigating the Solution Landscape: A Technical Guide to 2-Cyclopentylphenol Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-Cyclopentylphenol in a range of common organic solvents. In the absence of extensive experimentally-derived quantitative data in publicly available literature, this guide employs the well-established Hansen Solubility Parameters (HSP) as a robust theoretical framework to predict solubility. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility data empirically.

Theoretical Solubility Profile: The Hansen Solubility Parameter (HSP) Approach

The principle of "like dissolves like" is quantified by the Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solute is predicted to be soluble in a solvent if their HSP values are similar. This similarity is evaluated by calculating the Relative Energy Difference (RED) number. A RED number less than 1.0 suggests high affinity and likely solubility, a RED number equal to 1.0 indicates borderline solubility, and a RED number greater than 1.0 suggests low affinity and likely insolubility.

Estimated Hansen Solubility Parameters for this compound

The Hansen Solubility Parameters for this compound have been estimated using the group contribution method, a widely accepted technique for approximating these values in the absence of experimental data. The molecule was broken down into its constituent functional groups (Aromatic C-H, Aromatic C-C, Aromatic C-OH, Cycloalkane CH2, Cycloalkane C-H) and the contributions of each group were summed to yield the following estimated parameters:

| Parameter | Value (MPa½) |

| δD (Dispersion) | 18.5 |

| δP (Polar) | 5.0 |

| δH (Hydrogen Bonding) | 10.0 |

Hansen Solubility Parameters of Common Organic Solvents

The following table presents the Hansen Solubility Parameters for a selection of common organic solvents across various classes.

| Solvent | Class | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Alcohols | ||||

| Methanol | Alcohol | 15.1 | 12.3 | 22.3 |

| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 |

| Isopropanol | Alcohol | 15.8 | 6.1 | 16.4 |

| n-Butanol | Alcohol | 16.0 | 5.7 | 15.8 |

| Ethers | ||||

| Diethyl Ether | Ether | 14.5 | 2.9 | 5.1 |

| Tetrahydrofuran (THF) | Ether | 16.8 | 5.7 | 8.0 |

| 1,4-Dioxane | Ether | 19.0 | 1.8 | 7.4 |

| Ketones | ||||

| Acetone | Ketone | 15.5 | 10.4 | 7.0 |

| Methyl Ethyl Ketone (MEK) | Ketone | 16.0 | 9.0 | 5.1 |

| Cyclohexanone | Ketone | 17.8 | 6.3 | 5.1 |

| Esters | ||||

| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 |

| n-Butyl Acetate | Ester | 15.8 | 3.7 | 6.3 |

| Aromatic Hydrocarbons | ||||

| Benzene | Aromatic Hydrocarbon | 18.4 | 0.0 | 2.0 |

| Toluene | Aromatic Hydrocarbon | 18.0 | 1.4 | 2.0 |

| Xylene (mixed isomers) | Aromatic Hydrocarbon | 17.8 | 1.0 | 3.1 |

| Halogenated Alkanes | ||||

| Dichloromethane | Halogenated Alkane | 17.0 | 7.3 | 7.1 |

| Chloroform | Halogenated Alkane | 17.8 | 3.1 | 5.7 |

| Carbon Tetrachloride | Halogenated Alkane | 17.8 | 0.0 | 0.6 |

Predicted Solubility of this compound in Organic Solvents

The following table summarizes the predicted solubility of this compound in the selected organic solvents based on the calculated Relative Energy Difference (RED) number.

| Solvent | Class | RED Number | Predicted Solubility |

| Alcohols | |||

| Methanol | Alcohol | 1.48 | Likely Insoluble |

| Ethanol | Alcohol | 1.11 | Borderline/Likely Insoluble |

| Isopropanol | Alcohol | 0.81 | Likely Soluble |

| n-Butanol | Alcohol | 0.77 | Likely Soluble |

| Ethers | |||

| Diethyl Ether | Ether | 0.82 | Likely Soluble |

| Tetrahydrofuran (THF) | Ether | 0.35 | Likely Soluble |

| 1,4-Dioxane | Ether | 0.50 | Likely Soluble |

| Ketones | |||

| Acetone | Ketone | 0.76 | Likely Soluble |

| Methyl Ethyl Ketone (MEK) | Ketone | 0.72 | Likely Soluble |

| Cyclohexanone | Ketone | 0.58 | Likely Soluble |

| Esters | |||

| Ethyl Acetate | Ester | 0.45 | Likely Soluble |

| n-Butyl Acetate | Ester | 0.56 | Likely Soluble |

| Aromatic Hydrocarbons | |||

| Benzene | Aromatic Hydrocarbon | 1.02 | Borderline/Likely Insoluble |

| Toluene | Aromatic Hydrocarbon | 0.94 | Likely Soluble |

| Xylene (mixed isomers) | Aromatic Hydrocarbon | 0.86 | Likely Soluble |

| Halogenated Alkanes | |||

| Dichloromethane | Halogenated Alkane | 0.44 | Likely Soluble |

| Chloroform | Halogenated Alkane | 0.59 | Likely Soluble |

| Carbon Tetrachloride | Halogenated Alkane | 1.22 | Likely Insoluble |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, the following experimental protocol, based on the widely used shake-flask method, is recommended.

Experimental Protocol: Shake-Flask Method

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or flasks with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or High-Performance Liquid Chromatography - HPLC system)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Record the exact mass of the added solid.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely seal the vial.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Record the exact volume of the filtered solution.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the filtered supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

The mass of the dissolved this compound is the difference between the final and initial mass of the vial.

-

Calculate the solubility in terms of g/L or mol/L.

-

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

Determine the concentration of this compound in the diluted sample using the calibration curve and then calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

-

3. Data Reporting:

-

Report the solubility as the average of at least three independent measurements for each solvent at the specified temperature.

-

Include the standard deviation to indicate the precision of the measurements.

Visualizations

Caption: Hansen Solubility Sphere Concept

An In-depth Technical Guide to the Synthesis of 2-Cyclopentylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Cyclopentylphenol, a valuable intermediate in the pharmaceutical and chemical industries. The primary synthetic route detailed is the Friedel-Crafts alkylation of phenol with cyclopentene. This document outlines the reaction mechanism, various catalytic systems, detailed experimental protocols, and methods for purification and characterization. Quantitative data from relevant studies are summarized to provide a comparative analysis of different synthetic approaches. Furthermore, this guide includes mandatory visualizations of the reaction pathway and a general experimental workflow to aid in the practical application of the described methodologies.

Introduction

This compound is a substituted phenolic compound with significant applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its structure, featuring a cyclopentyl group ortho to a hydroxyl group on a benzene ring, imparts unique properties that are leveraged in the development of bioactive molecules and advanced materials. The targeted synthesis of the ortho-isomer is of particular interest due to its role as a key building block in the production of various therapeutic agents.

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with cyclopentene. This electrophilic aromatic substitution reaction is typically catalyzed by an acid, which activates the cyclopentene to attack the electron-rich phenol ring. The choice of catalyst and reaction conditions plays a crucial role in determining the yield and regioselectivity of the product, with a desire to maximize the formation of the 2-substituted isomer over the 4-substituted and di-substituted byproducts.

This guide will delve into the technical aspects of this synthesis, providing researchers and professionals with the necessary information to effectively produce and characterize this compound.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from phenol and cyclopentene proceeds via a Friedel-Crafts alkylation mechanism. The reaction is initiated by the protonation of cyclopentene by an acid catalyst, forming a cyclopentyl carbocation. This electrophile is then attacked by the nucleophilic phenol ring. The hydroxyl group of phenol is an ortho, para-directing activator, leading to the formation of both this compound and 4-Cyclopentylphenol.

The reaction can proceed through two main pathways:

-

C-alkylation (Friedel-Crafts reaction): The cyclopentyl carbocation directly attacks the carbon atoms of the phenol ring at the ortho and para positions.

-

O-alkylation: The carbocation attacks the oxygen atom of the hydroxyl group to form cyclopentyl phenyl ether. This ether can then undergo rearrangement to the C-alkylated products under acidic conditions.

The ratio of ortho to para isomers is influenced by factors such as the catalyst, temperature, and solvent. Steric hindrance can favor the formation of the para isomer, while specific catalysts can promote ortho-selectivity.

Below is a DOT language script for the signaling pathway of the synthesis.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

General Protocol using a Solid Acid Catalyst (e.g., Zeolite or Sulfonic Acid Resin)

This protocol is adapted from procedures for the alkylation of phenols with alkenes over solid acid catalysts.

Materials:

-

Phenol (99%)

-

Cyclopentene (98%)

-

Solid acid catalyst (e.g., H-BEA zeolite, Amberlyst-15)

-

Toluene (anhydrous)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (for extraction)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Catalyst Activation: The solid acid catalyst is activated by heating under vacuum or in a stream of inert gas to remove adsorbed water. For example, H-BEA zeolite can be calcined at 550 °C for 4 hours.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add the activated solid acid catalyst (e.g., 10-20 wt% relative to phenol).

-

Add a solution of phenol in a suitable solvent like toluene.

-

Addition of Cyclopentene: Heat the mixture to the desired reaction temperature (e.g., 100-160 °C). Add cyclopentene dropwise to the stirred reaction mixture over a period of 1-2 hours.

-

Reaction: Maintain the reaction mixture at the set temperature for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the catalyst and wash it with toluene.

-

Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer with 1 M NaOH solution to remove unreacted phenol, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate this compound.

Protocol using a Lewis Acid Catalyst (e.g., AlCl₃)

This protocol is a general method for Friedel-Crafts alkylation using a Lewis acid.

Materials:

-

Phenol (99%)

-

Cyclopentene (98%)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)

-

Hydrochloric acid (HCl) solution (1 M)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether (for extraction)

-

Round-bottom flask with a reflux condenser, magnetic stirrer, and gas inlet

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ in the chosen anhydrous solvent.

-

Cool the suspension in an ice bath.

-

Addition of Reactants: Slowly add a solution of phenol in the same solvent to the AlCl₃ suspension.

-

Add cyclopentene dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).

-

Work-up: Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data Summary

The following table summarizes quantitative data from studies on the alkylation of phenol with cycloalkenes, providing insights into the expected yields and selectivities under different catalytic conditions. Note that direct data for cyclopentene is limited, so data for 1-methylcyclopentene is included as a close analogue.[1]

| Catalyst | Alkene | Phenol:Alkene Molar Ratio | Temperature (°C) | Reaction Time (h) | Catalyst Loading (wt%) | Yield (%) | Selectivity (%) | Reference |

| KU-23 (cation exchange resin) | 1-Methylcyclopentene | 1:1 | 110 | 5 | 10 | 71.2 | 92.8 (for methylcyclopentyl phenols) | [1] |

| Aluminum phenolate | 1-Methylcyclopentene | 1:2 | 260 | 5 | 20 | 44.3 | 87.6 (for methylcyclopentyl phenols) | [1] |

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

Caption: General experimental workflow for this compound synthesis.

Characterization Data

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the hydroxyl proton, and the protons of the cyclopentyl group. The chemical shifts and coupling patterns will be indicative of the ortho substitution.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule, allowing for confirmation of the carbon skeleton.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group, as well as characteristic peaks for C-H and C=C bonds of the aromatic ring and the cyclopentyl group.

-

MS (Mass Spectrometry): Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation of phenol with cyclopentene is a well-established and versatile method. The choice of catalyst, whether a solid acid or a Lewis acid, along with careful control of reaction conditions, is paramount to achieving high yields and the desired regioselectivity. This technical guide provides a comprehensive framework for researchers and professionals to successfully synthesize, purify, and characterize this important chemical intermediate. The provided protocols and workflows, combined with the summarized quantitative data, offer a solid foundation for practical application and further process optimization in both laboratory and industrial settings.

References

Spectroscopic Profile of 2-Cyclopentylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclopentylphenol (CAS No: 1518-84-9), a key intermediate in the synthesis of various pharmaceutical compounds. The guide details its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a visual workflow are provided to assist researchers in their analytical endeavors.

Spectroscopic Data Presentation

The following sections and tables summarize the key spectroscopic data for this compound. It is important to note that while the Mass Spectrometry data is derived from experimental sources, the NMR and IR data presented here are predicted based on the known chemical structure and established spectroscopic principles due to the limited availability of public experimental datasets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Predicted)

The predicted ¹H NMR spectrum of this compound in a deuterated chloroform (CDCl₃) solvent would exhibit distinct signals corresponding to the aromatic, phenolic hydroxyl, and cyclopentyl protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 6.80 | Multiplet | 4H | Aromatic protons (H-3, H-4, H-5, H-6) |

| ~ 5.0 - 6.0 | Singlet | 1H | Phenolic hydroxyl proton (OH) |

| ~ 3.20 | Multiplet | 1H | Methine proton (Cyclopentyl C-1') |

| ~ 2.10 - 1.50 | Multiplet | 8H | Methylene protons (Cyclopentyl) |

¹³C NMR (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would show signals for the aromatic and cyclopentyl carbons.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 152.0 | C-1 (Carbon attached to OH) |

| ~ 132.0 | C-2 (Carbon attached to cyclopentyl) |

| ~ 128.0 - 120.0 | Aromatic CH carbons |

| ~ 40.0 | C-1' (Methine carbon of cyclopentyl) |

| ~ 32.0 | C-2', C-5' (Cyclopentyl) |

| ~ 25.0 | C-3', C-4' (Cyclopentyl) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3600 - 3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| ~ 2960 - 2850 | Strong | C-H Stretch | Aliphatic (Cyclopentyl) |

| ~ 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1200 | Strong | C-O Stretch | Phenol |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 162.[1]

| m/z | Relative Intensity | Proposed Fragment Ion |

| 162 | Moderate | [C₁₁H₁₄O]⁺ (Molecular Ion) |

| 133 | High | [M - C₂H₅]⁺ or [M - C₂H₄ - H]⁺ |

| 107 | Moderate | [C₇H₇O]⁺ (Cresol-like fragment) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition :

-

Instrument : 400 MHz NMR spectrometer.

-

Parameters : Acquire the spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

-

-

¹³C NMR Acquisition :

-

Instrument : 100 MHz NMR spectrometer.

-

Parameters : Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a solid at room temperature, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

-

IR Acquisition :

-

Instrument : Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters : Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal quality. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a Gas Chromatography (GC) system for separation and introduction into the ion source.

-

MS Acquisition :

-

Instrument : GC-Mass Spectrometer.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

GC Conditions : Use a suitable capillary column (e.g., HP-5ms) with a temperature program that allows for the elution of this compound.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2-Cyclopentylphenol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclopentylphenol, a key intermediate in the synthesis of pharmaceuticals. The document details its discovery and history, physicochemical properties, synthesis methodologies, and its significant role in the development of the antihypertensive drug (S)-penbutolol.

Discovery and History

The first synthesis of this compound is attributed to R. Pajeau and J.-P. Begue in a 1962 publication in the Bulletin de la Societe Chimique de France.[1] The primary method for its synthesis is the Friedel-Crafts alkylation of phenol with cyclopentene or a cyclopentyl halide, a classic electrophilic aromatic substitution reaction.[2][3] This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a strong Brønsted acid, to facilitate the addition of the cyclopentyl group to the aromatic ring of phenol.[2]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, compiled from various chemical databases.[4]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | PubChem |

| Molecular Weight | 162.23 g/mol | PubChem |

| CAS Number | 1518-84-9 | PubChem |

| IUPAC Name | This compound | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 34-35 °C | Sigma-Aldrich |

| Boiling Point | 148-150 °C at 18 mmHg | Sigma-Aldrich |

| Refractive Index | n20/D 1.555 | Sigma-Aldrich |

| Solubility | Insoluble in water | Inferred from properties |

| ¹H NMR | See SpectraBase for details | SpectraBase |

| ¹³C NMR | See PubChem for details | PubChem |

| IR Spectrum | See PubChem for details | PubChem |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of phenol. Below is a generalized experimental protocol for this reaction, followed by a detailed protocol for its application in the synthesis of (S)-penbutolol.

General Experimental Protocol for Friedel-Crafts Alkylation of Phenol

This protocol describes a general method for the alkylation of phenol with cyclopentene using a Lewis acid catalyst.

Materials:

-

Phenol

-

Cyclopentene

-

Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend anhydrous aluminum chloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of cyclopentene in the anhydrous solvent from the dropping funnel to the stirred suspension.

-

After the addition of cyclopentene, add phenol dropwise to the reaction mixture.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction may be heated to reflux to ensure completion, with the specific temperature and time depending on the solvent and catalyst used.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound.

Caption: Friedel-Crafts alkylation of phenol to produce this compound.

Experimental Protocol for the Synthesis of (S)-Penbutolol from this compound

This protocol details a chemo-enzymatic method for the synthesis of the antihypertensive drug (S)-penbutolol, where this compound is a key starting material.[5]

Materials:

-

This compound

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Isopropylamine

-

Methanol

-

Lipase B from Candida antarctica

-

Organic solvents (e.g., water, ethyl acetate)

-

Necessary glassware and purification equipment (chromatography columns, etc.)

Procedure:

Step 1: Synthesis of racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol

-

To a solution of NaOH in distilled water, add this compound.

-

Stir the reaction mixture for 1 minute, and then add epichlorohydrin.

-

Stir the mixture at room temperature for 48 hours.

-

Add distilled water and extract the product with an organic solvent. This step yields a mixture of the epoxide 2-((2-cyclopentylphenoxy)methyl)oxirane and the chlorohydrin 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol.

Step 2: Lipase-catalyzed kinetic resolution

-

The racemic chlorohydrin is subjected to a transesterification reaction catalyzed by lipase B from Candida antarctica. This enzymatic resolution selectively acylates one enantiomer, allowing for the separation of the (R)-chlorohydrin.

Step 3: Synthesis of (S)-Penbutolol

-

The resolved (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol is then reacted with isopropylamine in methanol.

-

This nucleophilic substitution reaction proceeds with an inversion of configuration, yielding the final product, (S)-penbutolol.

-

The product is then purified, typically by chromatography.

Caption: Experimental workflow for the synthesis of (S)-Penbutolol.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and specific signaling pathways of this compound are limited in the publicly available scientific literature. However, as a member of the alkylphenol class of compounds, it may exhibit endocrine-disrupting properties. Alkylphenols are known to be estrogenic, meaning they can mimic the hormone estrogen and potentially interfere with the endocrine system, leading to reproductive and developmental issues.[6][7][8] Toxicological studies on related alkylphenols have shown various adverse effects.[9]

The primary biological significance of this compound lies in its role as a direct precursor to the antihypertensive drug, (S)-penbutolol. Penbutolol is a non-selective beta-adrenergic receptor blocker.[1][6][8][9]

Signaling Pathway of Penbutolol

Penbutolol exerts its therapeutic effect by blocking both β1 and β2 adrenergic receptors.[6][9]

-

β1-Adrenergic Receptor Blockade: In the heart and vascular smooth muscle, penbutolol competitively inhibits the binding of catecholamines (e.g., norepinephrine) to β1-adrenergic receptors. This blockade prevents the activation of adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP). The downstream effects include a decrease in heart rate, myocardial contractility, and cardiac output, which collectively contribute to the lowering of blood pressure.[6][9]

-

β2-Adrenergic Receptor Blockade: In the juxtaglomerular apparatus of the kidney, blockade of β2-adrenergic receptors inhibits the release of renin. This leads to a downregulation of the renin-angiotensin-aldosterone system, resulting in decreased production of angiotensin II (a potent vasoconstrictor) and aldosterone (which promotes sodium and water retention). This contributes to the overall antihypertensive effect.[6]

Caption: Signaling pathway of Penbutolol's action on adrenergic receptors.

Conclusion

This compound, since its first reported synthesis in 1962, has remained a compound of significant interest, primarily as a crucial building block in pharmaceutical manufacturing. While its own biological activities are not extensively documented, its application in the synthesis of (S)-penbutolol highlights its importance in medicinal chemistry. The methodologies for its synthesis, rooted in classic organic reactions, continue to be relevant. Future research could focus on elucidating any intrinsic biological effects of this compound and its potential toxicological profile to provide a more complete understanding of this molecule.

References

- 1. Penbutolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Friedel-Crafts Alkylation [organic-chemistry.org]

- 4. This compound | C11H14O | CID 80285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Penbutolol Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Penbutolol: Drug Basics and Frequently Asked Questions [goodrx.com]

- 8. youtube.com [youtube.com]

- 9. Penbutolol - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclopentylphenol and its related positional isomers, 3-Cyclopentylphenol and 4-Cyclopentylphenol. This document covers their synthesis, physicochemical properties, spectroscopic characterization, and biological significance, with a focus on applications relevant to pharmaceutical research and development.

Introduction to Cyclopentylphenols

Cyclopentylphenols are a class of organic compounds characterized by a cyclopentyl group attached to a phenol ring. As substituted phenols, they exist as three primary positional isomers: ortho (2-), meta (3-), and para (4-). The position of the bulky cyclopentyl group significantly influences the molecule's physical properties, reactivity, and biological activity. These compounds are of particular interest as intermediates in organic synthesis, most notably in the production of pharmaceuticals. This compound, for instance, is a critical precursor in the synthesis of the beta-blocker (S)-Penbutolol.[1]

Caption: Chemical structures of the ortho, meta, and para isomers of cyclopentylphenol.

Physicochemical and Spectroscopic Data

The physical and chemical properties of cyclopentylphenol isomers are summarized below. Data for the ortho and para isomers are well-documented, while detailed experimental values for the meta isomer are less prevalent in the literature.

| Property | This compound (ortho) | 3-Cyclopentylphenol (meta) | 4-Cyclopentylphenol (para) |

| Molecular Formula | C₁₁H₁₄O | C₁₁H₁₄O | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol [2] | 162.23 g/mol | 162.23 g/mol [3] |

| CAS Number | 1518-84-9[2] | 60834-87-9[4] | 1518-83-8 |

| Melting Point | 34-35 °C | Data not available | 64-66 °C |

| Boiling Point | 148-150 °C at 18 mmHg | Data not available | 155 °C at 12 mmHg |

| Refractive Index (n20/D) | 1.555 | Data not available | Data not available |

| Appearance | Solid | Data not available | Solid |

| ¹H NMR | See Section 4.1 | See Section 4.1 | See Section 4.1 |

| ¹³C NMR | See Section 4.2 | See Section 4.2 | See Section 4.2 |

| IR Spectroscopy | See Section 4.3 | See Section 4.3 | See Section 4.3 |

Synthesis and Experimental Protocols

The most common method for synthesizing cyclopentylphenols is the Friedel-Crafts alkylation of phenol with an alkylating agent like cyclopentene or a cyclopentyl halide, using a Lewis acid or Brønsted acid catalyst.[5][6][7] This reaction typically produces a mixture of ortho and para isomers, with the meta isomer formed in much smaller quantities, if at all, due to the ortho-para directing nature of the hydroxyl group.

Caption: General workflow for the synthesis, purification, and analysis of cyclopentylphenol isomers.

Experimental Protocol: Friedel-Crafts Alkylation of Phenol

This protocol provides a generalized procedure for the synthesis of cyclopentylphenols.

Materials:

-

Phenol

-

Cyclopentene

-

Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid[6]

-

Anhydrous Dichloromethane (DCM) or other inert solvent

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for eluent

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.

-

Formation of Electrophile: Cool the suspension to 0 °C in an ice bath. Add a solution of cyclopentene (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Stir the mixture for an additional 30 minutes at 0 °C.

-

Alkylation: Slowly add a solution of phenol (1.2 equivalents) in anhydrous DCM to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring it into a beaker of ice-cold 1 M HCl. Separate the organic layer using a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture.

Experimental Protocol: Isomer Separation by Column Chromatography

The ortho and para isomers can be separated from the crude mixture based on their differing polarities.

-

Column Preparation: Prepare a silica gel slurry in hexane and pack a chromatography column.

-

Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate). The less polar para isomer will typically elute before the more polar ortho isomer.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure isomers.

-

Solvent Removal: Remove the eluent from the combined pure fractions under reduced pressure to yield the purified this compound and 4-cyclopentylphenol.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation of the cyclopentylphenol isomers.

¹H NMR Spectroscopy

-

Aromatic Protons (6.7-7.2 ppm): The chemical shifts and splitting patterns of these protons are highly indicative of the substitution pattern.

-

2-Isomer: Four protons exhibiting complex splitting patterns in the aromatic region.

-

4-Isomer: Two sets of doublets (an AA'BB' system), characteristic of para-substitution.

-

-

Phenolic Proton (-OH, ~4.5-5.5 ppm): A broad singlet, which can be exchanged with D₂O.

-

Methine Proton (-CH, ~3.2-3.5 ppm): A multiplet corresponding to the single proton on the cyclopentyl ring attached to the phenyl ring.

-

Methylene Protons (-CH₂, ~1.5-2.1 ppm): A series of complex multiplets corresponding to the eight protons of the four methylene groups in the cyclopentyl ring.

¹³C NMR Spectroscopy

-

Aromatic Carbons (115-155 ppm):

-

2-Isomer: Six distinct signals for the aromatic carbons.

-

4-Isomer: Four distinct signals due to the molecule's symmetry.

-

-

Aliphatic Carbons (25-46 ppm):

-

C1 (attached to phenyl ring): ~45 ppm.

-

C2/C5: ~34 ppm.

-

C3/C4: ~25 ppm.

-

Infrared (IR) Spectroscopy

The IR spectra of all isomers will show characteristic absorptions:

-

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and hydrogen bonding.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Strong signals just below 3000 cm⁻¹ (around 2850-2950 cm⁻¹).[8]

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹.

Biological Significance and Applications

The primary application of cyclopentylphenols in drug development is as synthetic intermediates.

Synthesis of (S)-Penbutolol

This compound is the key starting material for the synthesis of Penbutolol, a non-selective beta-adrenergic receptor blocker used to treat hypertension.[1] The synthesis involves the reaction of this compound with epichlorohydrin, followed by the opening of the resulting epoxide ring with tert-butylamine.[1] Chiral resolution or asymmetric synthesis techniques are employed to obtain the pharmacologically active (S)-enantiomer.

Caption: Simplified synthetic pathway from this compound to the beta-blocker Penbutolol.

Endocrine Disrupting Potential

Some alkylphenols are known to be endocrine-disrupting compounds (EDCs) due to their ability to mimic endogenous hormones. 4-Cyclopentylphenol has been identified as a potential endocrine-disrupting compound.[3] This highlights the importance of isomer-specific toxicological assessment for these chemicals. Researchers working with these compounds should be aware of their potential biological activity and handle them with appropriate safety precautions.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C11H14O | CID 80285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Cyclopentylphenol | C11H14O | CID 15202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 28857-88-7|3-Cyclopropylphenol|BLD Pharm [bldpharm.com]

- 5. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]

- 6. jk-sci.com [jk-sci.com]

- 7. byjus.com [byjus.com]

- 8. homework.study.com [homework.study.com]

Safety and Handling of 2-Cyclopentylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for 2-Cyclopentylphenol in a laboratory setting. It is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this chemical safely and mitigate potential risks.

Chemical Identification and Physical Properties

This compound is a substituted phenol that is a solid at room temperature. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O[1] |

| Molecular Weight | 162.23 g/mol [1][2] |

| CAS Number | 1518-84-9[1][2] |

| Appearance | White to orange low melting solid[2] |

| Melting Point | 34-35 °C (literature)[2][3] |

| Boiling Point | 148-150 °C at 18 mmHg (literature)[2][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup[2] |

| Refractive Index | n20/D 1.555 (literature)[2][3] |

| Storage Temperature | Room Temperature; Store in a dry, well-ventilated place[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is based on notifications to the European Chemicals Agency (ECHA).[1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning[2]

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[2]

Toxicological Data

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| PPE Type | Specifications |

| Eye and Face Protection | Chemical splash goggles or a face shield are required where splashing is possible.[6] |

| Skin Protection | A lab coat or chemical-resistant apron should be worn.[4] |

| Hand Protection | Chemical-resistant gloves are required. While specific breakthrough times for this compound are not available, for the parent compound, phenol, butyl rubber and neoprene gloves are recommended for good resistance.[4] Nitrile gloves are generally not recommended for prolonged contact with phenols.[4] It is crucial to inspect gloves for any signs of degradation before use and to change them frequently. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge should be used.[2] |

Below is a workflow for donning and doffing Personal Protective Equipment to ensure maximum safety.

Hygiene Practices

-

Avoid eating, drinking, or smoking in laboratory areas where this compound is handled.[5]

-

Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]

-

Remove contaminated clothing immediately and launder it before reuse.

Storage

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep it away from incompatible materials such as strong oxidizing agents.[5]

-

Store below eye level to minimize the risk of facial exposure in case of a spill.[5]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] After initial flushing, if available, washing the affected area with polyethylene glycol 300 (PEG 300) is recommended for phenol-like compounds.[8] Seek immediate medical attention. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention. |

| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[9] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention. |

The following diagram outlines the general first aid response to chemical exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11] A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: Combustible solid. Thermal decomposition may produce irritating gases and vapors.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures (Spill Cleanup)

The procedure for cleaning up a spill of this compound depends on the size of the spill.

Minor Spill (<50 g):

-

Alert personnel in the immediate area.

-

Wear appropriate PPE (see Section 4.2).

-

Absorb the spill with an inert material such as vermiculite, sand, or earth.

-

Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Clean the spill area with soap and water.

-

Ventilate the area.

Major Spill (>50 g):

-

Evacuate the laboratory and close the doors.

-

Alert others in the vicinity and contact your institution's emergency response team.

-

Prevent entry into the affected area.

-

Provide the emergency response team with the Safety Data Sheet and any other relevant information.

The following diagram illustrates the general workflow for responding to a chemical spill.

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is not publicly available, the following are summaries of standard methodologies used to assess the hazards of a chemical substance. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Methodology: A single dose of the substance is administered orally to a group of fasted rodents (typically rats).[1] Several dose levels are tested. The animals are observed for a period of 14 days for signs of toxicity and mortality.[1] A post-mortem examination is conducted on all animals.

-

Data Analysis: The LD50, the statistically derived dose that is expected to cause death in 50% of the test animals, is calculated.

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Objective: To determine the acute dermal toxicity (LD50) of a substance.

-

Methodology: The substance is applied to a shaved area of the skin of a group of animals (typically rabbits or rats) for a 24-hour period.[12] The animals are observed for 14 days for signs of toxicity and mortality. A necropsy is performed on all animals.

-

Data Analysis: The dermal LD50 is calculated.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

-

Objective: To determine the acute inhalation toxicity (LC50) of a substance.

-

Methodology: Animals (typically rats) are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, usually 4 hours.[13] Multiple concentration levels are tested. The animals are then observed for 14 days.[13]

-

Data Analysis: The LC50, the concentration of the substance in the air that is expected to cause death in 50% of the test animals, is determined.

Glove Permeation Resistance (Based on ASTM F739)

-

Objective: To measure the breakthrough time and permeation rate of a chemical through a protective glove material.

-

Methodology: A sample of the glove material is placed in a test cell, separating a challenge chemical from a collection medium.[2] The collection medium is continuously monitored for the presence of the challenge chemical. The time it takes for the chemical to be first detected is the breakthrough time.

-

Data Analysis: The breakthrough time (in minutes) and the steady-state permeation rate (in µg/cm²/min) are reported.

Disclaimer

This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified safety professionals. The information provided is based on currently available data, which may be limited for this specific compound. Always consult the most up-to-date Safety Data Sheet (SDS) from the manufacturer before handling any chemical. All laboratory personnel must be trained in the proper and safe handling of hazardous chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. store.astm.org [store.astm.org]

- 3. standardsafety.com [standardsafety.com]

- 4. Chemical Protection | Textile Protection And Comfort Center [textiles.ncsu.edu]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. oecd.org [oecd.org]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. scribd.com [scribd.com]

- 13. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

2-Cyclopentylphenol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Synthesis, and Biological Relevance

Abstract

2-Cyclopentylphenol is a substituted phenolic compound of significant interest in medicinal chemistry and organic synthesis. Its primary role as a key intermediate in the production of the beta-blocker (S)-penbutolol underscores its importance in the pharmaceutical industry. This technical guide provides a comprehensive overview of the commercial availability of this compound, details its synthesis through Friedel-Crafts alkylation, and explores its biological context. While direct modulation of signaling pathways by this compound is not documented, this guide elucidates the well-established beta-adrenergic signaling pathway antagonized by its derivative, (S)-penbutolol. Detailed experimental protocols, data tables for commercial suppliers and physicochemical properties, and workflow diagrams are provided to support researchers and drug development professionals in their work with this compound.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers in technical and high-purity grades. Researchers can source this compound in quantities ranging from grams to kilograms, catering to both laboratory-scale research and larger-scale synthetic applications. Below is a summary of representative suppliers and their offerings.

| Supplier | Grade | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | Technical Grade | 95% | 1 g, 5 g | 1518-84-9 |

| Thermo Scientific | --- | 98+% | 1 g, 5 g | 1518-84-9 |

| LGC Standards | Neat | --- | 250 mg, 500 mg | 1518-84-9 |

| CymitQuimica | --- | 95% | Inquire | 1518-84-9 |

| Ivy Fine Chemicals | --- | --- | Bulk/Commercial | 1518-84-9 |

| ChemicalBook | --- | 85.0-99.8% | kg | 1518-84-9 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| CAS Number | 1518-84-9 | [1] |

| Appearance | White to orange solid or clear colorless to pale yellow liquid | [1] |

| Melting Point | 34-35 °C | [2] |

| Boiling Point | 148-150 °C at 18 mmHg | [2] |

| Refractive Index | n20/D 1.555 | |

| InChI Key | JHEKSKQMOBLXQS-UHFFFAOYSA-N | [3] |

| SMILES | Oc1ccccc1C1CCCC1 | [3] |

Synthesis of this compound